Ethyl 3-amino-3-(difluoromethyl)pentanoate
Description
Ethyl 3-amino-3-(difluoromethyl)pentanoate is a synthetic ester featuring an amino group (-NH₂) and a difluoromethyl (-CF₂H) substituent at the 3-position of the pentanoate backbone. While direct studies on this compound are scarce in the provided evidence, its structural analogs (e.g., ethyl pentanoate derivatives) are well-documented in flavor chemistry and biochemical pathways .
Properties
IUPAC Name |
ethyl 3-amino-3-(difluoromethyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2/c1-3-8(11,7(9)10)5-6(12)13-4-2/h7H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHQBVKUOOUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)(C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(difluoromethyl)pentanoate typically involves the reaction of ethyl 3-oxo-3-(difluoromethyl)pentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(difluoromethyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-3-(difluoromethyl)pentanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(difluoromethyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 3-amino-3-(difluoromethyl)pentanoate with common esters, emphasizing substituent effects on properties and applications:
*Predicted using group contribution methods: Amino (-NH₂) reduces hydrophobicity, while difluoromethyl (-CF₂H) slightly increases it.
Key Differences and Implications
Polarity and Solubility: The amino group in this compound increases polarity, likely enhancing solubility in polar solvents (e.g., water or ethanol) compared to ethyl pentanoate. This contrasts with ethyl hexanoate, which has higher hydrophobicity (log P = 2.8) and is retained in ethanol-rich matrices . In beverage systems, ethyl pentanoate’s release is influenced by ethanol content due to its moderate log P (2.3).
Biological Interactions: Ethyl pentanoate is linked to nitrogen metabolism pathways in microbial systems , but the amino group in the target compound may alter its metabolic fate, possibly enhancing interactions with enzymes or receptors. Difluoromethyl groups are known to improve metabolic stability in pharmaceuticals by resisting oxidative degradation, a feature absent in conventional esters like ethyl butyrate or ethyl hexanoate .
Aroma Profile: Simple esters (e.g., ethyl pentanoate, ethyl hexanoate) dominate fruity and sweet notes in foods and beverages due to low odor thresholds and high volatility . The amino and difluoromethyl groups in the target compound likely suppress these characteristics, rendering it less suitable for flavor applications.
Biological Activity
Ethyl 3-amino-3-(difluoromethyl)pentanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
This compound can be synthesized through various methods, including the use of chiral catalysts and biocatalytic processes. The synthesis typically involves the introduction of an amino group and difluoromethyl moiety onto a pentanoate backbone, which can enhance biological activity by modifying the compound's interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of amino acids have been shown to activate specific signaling pathways that inhibit cancer cell proliferation. In particular, studies have demonstrated that certain derivatives can activate SHP1, leading to the inactivation of STAT3, a pathway commonly associated with tumor growth and survival .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.65 - 5.51 | SHP1 activation, STAT3 inhibition |
| Compound B | 2.10 | Allosteric binding to SHP1 |
| This compound | TBD | TBD |
Anti-Inflammatory Effects
In addition to antitumor activity, this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit NF-κB and STAT1 signaling pathways, which are critical in mediating inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- SHP1 Activation : By activating SHP1, the compound may inhibit downstream signaling pathways that promote cell survival and proliferation in cancer cells.
- Inhibition of Key Signaling Pathways : The compound might also suppress NF-κB and STAT signaling pathways, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Leukemia Models : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating potent antitumor activity.
- Colorectal Cancer : Compounds structurally similar to this compound were tested in colorectal cancer models, showing significant reductions in tumor growth through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
